molecular formula C17H21NO2S B1456671 Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate CAS No. 1437311-99-3

Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate

Cat. No. B1456671
M. Wt: 303.4 g/mol
InChI Key: NGCKGGPYULAGRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like MAPT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for MAPT is 1S/C17H22NO2S/c1-3-4-6-11-13-14 (12-9-7-5-8-10-12)15 (16 (18)21-13)17 (19)20-2/h5,7-10,21H,3-4,6,11,18H2,1-2H3 . This indicates the presence of a five-membered thiophene ring with a sulfur atom, a pentyl group, an amino group, and a phenyl group attached to it.


Physical And Chemical Properties Analysis

MAPT has a molecular weight of 303.4 g/mol. It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

The synthesis of complex organic compounds often relies on the versatile chemistry of thiophene derivatives, as exemplified by methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate. This compound, akin to related thiophene derivatives, serves as a key intermediate in the creation of a diverse array of heterocyclic compounds due to its reactivity and structural properties. For instance, studies have demonstrated the utility of thiophene derivatives in synthesizing anticancer drugs, where Schiff base organotin(IV) complexes exhibit significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009). Additionally, the Gewald reaction has been employed to synthesize 4-isobutyl substituted thiophenes, highlighting the methodological versatility and the potential for creating structurally diverse compounds for various applications (Gütschow et al., 1996).

Role in Developing Novel Heterocyclic Compounds

Thiophene derivatives, including those similar to methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate, have been pivotal in the development of new heterocyclic compounds with potential applications in medicinal chemistry, dyes, and pesticides. For instance, the synthesis and characterization of novel bis-heterocyclic monoazo dyes based on the thiophene ring have been reported, demonstrating the compound's role in creating materials with desirable solvatochromic behaviors and potential applications in dyeing technologies (Karcı & Karcı, 2012).

Contribution to Antimicrobial Research

Research into antimicrobial compounds is another area where thiophene derivatives play a crucial role. The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity have been documented, underlining the significance of such compounds in searching for new antimicrobial agents with potential therapeutic applications (Prasad et al., 2017).

Insights into Molecular Interactions and Structural Analysis

The study of methyl 3-aminothiophene-2-carboxylate, a closely related compound, through single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational methods, offers insights into the intermolecular interactions and structural dynamics of thiophene derivatives. Such studies are invaluable for understanding the physical and chemical properties of these compounds, facilitating their application in organic synthesis, drug design, and material science (Tao et al., 2020).

properties

IUPAC Name

methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCKGGPYULAGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
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Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
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Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
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Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
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Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
Reactant of Route 6
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate

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